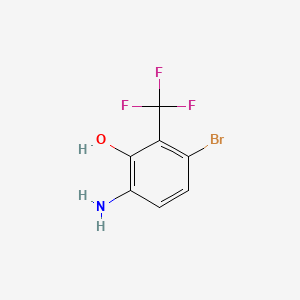

6-Amino-3-bromo-2-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

6-amino-3-bromo-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXKIYMLYRYAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Trifluoromethylphenols as Precursors

A foundational step is the preparation of trifluoromethylphenols, which serve as intermediates for further functionalization. According to a patent (EP0004447A2), trifluoromethylphenols can be synthesized by reacting trifluoromethyl halobenzenes with sodium benzylate to form trifluoromethylphenyl benzylethers, which are then hydrogenated over heavy metal catalysts to remove the benzyl protecting group, yielding the trifluoromethylphenol in good yields. This method is adaptable for ortho-, meta-, and para-substituted trifluoromethylphenols and is suitable for commercial scale-up due to its efficiency and selectivity.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Trifluoromethyl halobenzene + Sodium benzylate | Heating in non-reactive solvent | Formation of trifluoromethylphenyl benzylether |

| 2 | Hydrogenation over heavy metal catalyst | Mild hydrogenation conditions | Cleavage of benzyl group to yield trifluoromethylphenol |

This approach enables the preparation of 2-(trifluoromethyl)phenol derivatives, which are essential intermediates for further functionalization toward the target compound.

Amination via Reduction of Diazonium Salts or Azide Intermediates

The amino group at the 6-position can be introduced by converting a suitable precursor into a diazonium salt followed by reduction or by azide substitution and subsequent reduction. One method described involves reacting the sodium salt of the trifluoromethylphenol with a haloalkylbenzene to form an ether intermediate, which is then converted to an azido compound by reaction with sodium azide. Reduction of the azido intermediate yields the primary amine at the desired position.

Alternatively, direct nitration followed by reduction can be employed, but this route requires careful control to avoid over-nitration or undesired substitution.

Industrial-Scale Preparation of 3-Bromo-5-trifluoromethylaniline (Related Intermediate)

A detailed industrial process for a closely related compound, 3-bromo-5-trifluoromethylaniline, involves a multi-step sequence starting from 4-bromo-2-trifluorotoluidine. The process includes acetylation, nitration, deacetylation, deamination, and reduction steps. This method is notable for its conventional unit reactions, ease of industrial manufacture, and an overall yield of approximately 43%. The process is adaptable for preparing analogs with different halogen substituents.

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Acetylation | Acetic acid, acetic anhydride, 50-60 °C | 98% yield, 99.6% purity |

| 2 | Nitration | Sulfuric acid, nitric acid, below 20 °C | Controlled nitration |

| 3 | Deacetylation | Hydrochloric acid reflux | Hydrolysis of amide |

| 4 | Deamination | Sodium nitrite in sulfuric acid, diazotization | Formation of diazonium salt |

| 5 | Reduction | Iron powder, glacial acetic acid reflux | Conversion to amine |

This process exemplifies the practical preparation of amino-bromo-trifluoromethyl aromatic compounds with phenol functionality introduced or preserved in the sequence.

The presence of the trifluoromethyl group significantly affects the electronic nature of the aromatic ring, influencing regioselectivity in bromination and amination steps.

Using protecting groups such as benzyl ethers facilitates selective transformations and can be efficiently removed by catalytic hydrogenation.

The multi-step industrial process highlights the importance of conventional unit reactions that are reliable and scalable, ensuring reproducibility and cost-effectiveness.

The described methods avoid harsh conditions that could lead to decomposition or side reactions, preserving the integrity of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

- Oxidation

Biological Activity

6-Amino-3-bromo-2-(trifluoromethyl)phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its lipophilicity and biological interactions. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular structure and properties of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF3N1O |

| Molecular Weight | 256.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property facilitates interactions with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound. For example, compounds with similar trifluoromethyl substitutions have shown IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin across multiple cancer cell lines (A549, HCT116, PC3). Specifically, one study reported IC50 values of 22.4 μM against PACA2 cells for a related compound .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several halogenated phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogenation in enhancing biological activity .

Study on Anticancer Effects

Another significant study focused on the anticancer properties of phenolic compounds with trifluoromethyl groups. The findings revealed that these compounds induced apoptosis in cancer cells through mechanisms involving the down-regulation of key survival genes such as BRCA1 and TP53. This suggests that this compound may possess similar therapeutic potential .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

6-Amino-3-bromo-2-(trifluoromethyl)phenol serves as an essential intermediate in the synthesis of more complex organic compounds. Its functionality allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromo and trifluoromethyl groups can be replaced with other functional groups, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can be utilized in coupling reactions to synthesize biaryl compounds, which are critical in pharmaceuticals and agrochemicals.

Biological Research

Enzyme Inhibition Studies

This compound is investigated for its potential as an enzyme inhibitor. The presence of the amino group enhances its interaction with biological targets, making it a candidate for developing drugs that modulate enzyme activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is being explored for potential applications in developing new antimicrobial agents.

Pharmaceutical Applications

Drug Development

The compound is being studied as a lead compound in drug discovery due to its ability to interact with specific biological targets. Its structural features may lead to the development of novel pharmaceuticals aimed at treating diseases influenced by enzyme activity or microbial infections.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is used in synthesizing dyes and pigments. Its unique color properties and reactivity make it suitable for producing vibrant colors in textiles and other materials.

Mechanistic Insights

The mechanism by which this compound exerts its effects varies based on its application:

- Inhibition Mechanism: In biological systems, it may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Reactivity Patterns: The trifluoromethyl group enhances electron-withdrawing properties, influencing the reactivity of the compound in nucleophilic substitution reactions.

Case Studies

-

Enzyme Inhibition Research

A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in cancer pathways. The modifications made to the amino group were crucial for enhancing binding affinity. -

Antimicrobial Activity Assessment

In vitro tests showed that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. Further modifications led to improved efficacy compared to existing antibiotics.

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

Key structural analogs include:

3-Amino-2-bromophenol (CAS 100367-36-0) : Lacks the –CF₃ group, reducing electron-withdrawing effects and acidity.

Trifluoromethyl-4-nitrophenol (TFM, CAS 88-30-2) : Replaces –NH₂ and –Br with –NO₂ at position 4, increasing acidity (pKa ~4–5) due to stronger electron withdrawal.

2-[5-(Trifluoromethyl)isoxazole-3-yl]phenol (CAS 229,16002) : Incorporates an isoxazole ring, altering π-conjugation and steric profile.

Table 1: Structural and Functional Group Comparison

| Compound | CAS | Molecular Formula | Key Substituents | Functional Impact |

|---|---|---|---|---|

| 6-Amino-3-bromo-2-(trifluoromethyl)phenol | N/A | C₇H₅BrF₃NO | –NH₂ (C6), –Br (C3), –CF₃ (C2) | High acidity, H-bond donor, reactive –Br |

| 3-Amino-2-bromophenol | 100367-36-0 | C₆H₆BrNO | –NH₂ (C3), –Br (C2) | Moderate acidity, less steric hindrance |

| Trifluoromethyl-4-nitrophenol (TFM) | 88-30-2 | C₇H₄F₃NO₃ | –NO₂ (C4), –CF₃ (C3) | Very high acidity, photostable |

| 2-[5-(Trifluoromethyl)isoxazole-3-yl]phenol | 229,16002 | C₁₀H₆F₃NO₂ | –CF₃-isoxazole (C2) | Conjugated system, rigid structure |

Physical and Chemical Properties

- Solubility : The –NH₂ group improves water solubility relative to TFM, while –Br and –CF₃ enhance lipophilicity, favoring organic solvents (e.g., DMSO, acetone).

- Thermal Stability: –CF₃ and –Br substituents likely increase thermal stability compared to non-halogenated analogs, as seen in related fluorophenols .

Table 2: Estimated Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 264.03 | 180–190* | ~10 (Water), >100 (DMSO) |

| 3-Amino-2-bromophenol | 188.02 | 120–125 | ~50 (Water), >200 (Ethanol) |

| TFM | 207.11 | 90–95 | ~5 (Water), >150 (Acetone) |

*Estimated based on analogs; experimental data needed.

Q & A

Q. What are the common synthetic routes for 6-Amino-3-bromo-2-(trifluoromethyl)phenol, and what are the key challenges in its preparation?

Methodological Answer: Synthesis typically involves sequential functionalization of a phenol precursor. A plausible route includes:

Trifluoromethyl introduction : Electrophilic substitution or directed ortho-metalation (DoM) on a bromophenol derivative.

Bromination : Regioselective bromination at the 3-position using Br₂ or N-bromosuccinimide (NBS) under controlled conditions.

Amination : Reduction of a nitro group (if introduced via nitration) or nucleophilic substitution of a leaving group (e.g., halogen) with ammonia/amines.

Q. Key Challenges :

- Regioselectivity : Competing bromination at adjacent positions due to electron-withdrawing groups (EWGs) like -CF₃ .

- Amino Group Stability : Risk of oxidation or side reactions during synthesis; protection (e.g., acetylation) may be required .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is often necessary due to polar by-products .

Q. How can the presence of amino and phenol groups influence reactivity and stability under different conditions?

Methodological Answer:

- Acid/Base Sensitivity :

- Oxidation Risks :

Q. What analytical techniques are effective for characterizing this compound, and how can substituent interferences be addressed?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode detects [M+H]⁺; fragmentation patterns confirm bromine isotopes (¹⁸¹Br/⁷⁹Br) .

- Bromine Assay :

Advanced Research Questions

Q. How can regioselective functionalization be achieved to modify specific substituents?

Methodological Answer:

- Protection Strategies :

- Directed Metalation :

Q. How to resolve contradictions in NMR splitting patterns caused by EWGs?

Methodological Answer:

Q. How do EWGs influence cross-coupling kinetics with the bromo substituent?

Methodological Answer:

- Suzuki-Miyaura Coupling :

- Kinetic Studies :

- Monitor reaction progress via GC-MS; pseudo-first-order kinetics reveal rate dependence on -CF₃’s inductive effect .

Q. Designing stability studies under varying pH and temperature: Critical considerations?

Methodological Answer:

- Degradation Pathways :

- Acidic Conditions : -NH₂ protonation and subsequent hydrolysis.

- Alkaline Conditions : -OH deprotonation leading to oxidation.

- Accelerated Stability Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.